molecular formula C11H19BrFNO2 B1404891 1-Boc-3-bromomethyl-3-fluoropiperidine CAS No. 1262409-57-3

1-Boc-3-bromomethyl-3-fluoropiperidine

Cat. No.: B1404891
CAS No.: 1262409-57-3
M. Wt: 296.18 g/mol
InChI Key: PXVKUFJNNKESBN-UHFFFAOYSA-N
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Description

1-Boc-3-bromomethyl-3-fluoropiperidine is a chemical compound with the molecular formula C11H19BrFNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a tert-butoxycarbonyl (Boc) protecting group, a bromomethyl group, and a fluorine atom. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Boc-3-bromomethyl-3-fluoropiperidine can be synthesized through a multi-step process. One common method involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-bromomethyl-3-fluoropiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Boc-3-bromomethyl-3-fluoropiperidine is used in scientific research for:

    Organic Synthesis: As a building block for the synthesis of complex organic molecules.

    Medicinal Chemistry: In the development of pharmaceutical compounds, particularly those targeting the central nervous system.

    Chemical Biology: As a probe to study biological processes and interactions.

    Material Science: In the synthesis of novel materials with specific properties

Mechanism of Action

The mechanism of action of 1-Boc-3-bromomethyl-3-fluoropiperidine depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In cross-coupling reactions, the compound participates in oxidative addition, transmetalation, and reductive elimination steps to form new carbon-carbon bonds .

Comparison with Similar Compounds

1-Boc-3-bromomethyl-3-fluoropiperidine can be compared with other similar compounds such as:

The presence of both the bromomethyl and fluorine groups in this compound makes it a versatile intermediate for various chemical transformations and applications.

Properties

IUPAC Name

tert-butyl 3-(bromomethyl)-3-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-5-11(13,7-12)8-14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXVKUFJNNKESBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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